ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate
Description
Historical Context of 1,2,4-Triazole Chemistry
The historical development of 1,2,4-triazole chemistry traces its origins to the pioneering work of Swedish chemist Bladin, who first coined the term "triazole" in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This seminal contribution established the foundation for understanding these nitrogen-rich heterocycles and their potential applications. Following Bladin's initial discovery, the chemistry of triazoles experienced gradual development that accelerated significantly with the establishment of several facile and convenient synthetic techniques, coupled with growing recognition of their versatile interactions with biological systems.
The evolution of 1,2,4-triazole chemistry gained substantial momentum in the mid-20th century when researchers began recognizing the unique structural features that distinguish these compounds from their 1,2,3-triazole isomers. The 1,2,4-triazole framework proved particularly amenable to structural modification, enabling chemists to introduce various substituents around the core structure. This flexibility in substitution patterns led to the development of numerous derivatives, including compounds bearing aryl, alkyl, and functional group substituents at different positions of the triazole ring. The synthetic methodologies for 1,2,4-triazole preparation evolved to include classical approaches such as the Einhorn-Brunner reaction and the Pellizzari reaction, which provided reliable routes to these heterocyclic compounds.
Contemporary developments in 1,2,4-triazole chemistry have focused extensively on the preparation of substituted derivatives with enhanced properties and novel functionalities. The field has witnessed significant advances in synthetic methodology, with researchers developing improved protocols for introducing complex substituents and creating hybrid molecules that combine triazole cores with other functional groups. These advances have been driven by the recognition that triazole-containing compounds exhibit remarkable structural diversity and can serve as versatile scaffolds for the construction of molecules with tailored properties.
Nomenclature and Classification
The systematic nomenclature of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. According to PubChem nomenclature standards, this compound can be designated as ethyl 3-(3-cyanophenyl)-1H-1,2,4-triazole-5-carboxylate, reflecting alternative numbering systems that may be employed depending on the substitution pattern and the position designated as the reference point. The compound bears the Chemical Abstracts Service registry number 1284001-05-3, which provides a unique identifier for this specific molecular entity.
The classification of this compound within the broader context of heterocyclic chemistry places it firmly within the category of five-membered nitrogen heterocycles, specifically as a 1,2,4-triazole derivative. The molecule exhibits characteristics of both aromatic heterocycles and ester compounds, combining the electron-rich triazole ring system with the electrophilic nature of the carboxylate ester functionality. The presence of the cyanophenyl substituent further classifies this compound as an aromatic nitrile derivative, adding another layer of functional group diversity to its chemical identity.
From a structural classification perspective, this compound belongs to the category of substituted 1,2,4-triazoles bearing both electron-withdrawing groups (the cyano and ester functionalities) and aromatic substituents. This classification is particularly relevant when considering the compound's electronic properties and potential reactivity patterns. The molecule can also be classified as a polyfunctional compound, containing multiple reactive sites that could participate in various chemical transformations.
Molecular Formula and Physical Constants
The molecular composition of this compound is represented by the molecular formula C₁₂H₁₀N₄O₂, indicating a complex structure containing twelve carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is precisely 242.23 grams per mole, as determined by computational methods and verified through mass spectrometric analysis. These fundamental molecular parameters provide essential information for stoichiometric calculations and analytical characterization of the compound.
Table 1: Molecular and Physical Constants of this compound
The International Chemical Identifier key for this compound, QFHMMMKLPOPXAK-UHFFFAOYSA-N, provides a unique digital fingerprint that enables unambiguous identification of the molecular structure across different chemical databases and information systems. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C#N, offers a linear text-based description of the molecular connectivity that can be interpreted by various chemical software packages.
The InChI string for this compound, InChI=1S/C12H10N4O2/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,15,16), provides complete structural information including atom connectivity, hydrogen atom positions, and tautomeric forms. This standardized representation ensures consistent identification of the compound across different chemical information systems and facilitates computational analysis of its properties.
Structural Isomerism and Tautomerism
The structural characteristics of this compound are fundamentally influenced by the inherent properties of the 1,2,4-triazole core, which exists as a planar molecule with carbon-nitrogen and nitrogen-nitrogen distances falling within a narrow range of 136-132 picometers, consistent with aromatic character. The planarity of the triazole ring system is crucial for understanding the overall molecular geometry and the spatial arrangement of substituents around the heterocyclic core.
The 1,2,4-triazole system exhibits well-documented tautomeric behavior, although in the case of the unsubstituted parent compound, only one tautomer exists under normal conditions. However, the presence of substituents at specific positions can influence tautomeric equilibria and potentially lead to the existence of multiple isomeric forms. The 1H-1,2,4-triazole form is generally more stable than alternative tautomeric arrangements, particularly when electron-withdrawing groups are present at the 3- and 5-positions of the ring system.
Table 2: Tautomeric and Isomeric Considerations for 1,2,4-Triazole Derivatives
The specific substitution pattern in this compound, with electron-withdrawing groups at both the 3- and 5-positions, contributes to the stabilization of the 1H-tautomeric form. The cyano group and the carboxylate ester function as electron-withdrawing substituents that influence the electron density distribution within the triazole ring system. This electronic influence affects not only the tautomeric preferences but also the overall reactivity patterns and physical properties of the compound.
The positional isomerism within the 1,2,4-triazole system allows for different substitution patterns that can lead to distinct compounds with varying properties. The numbering system employed for this compound designates the carboxylate group at position 3 and the cyanophenyl substituent at position 5, relative to the nitrogen atom bearing the acidic hydrogen. Alternative substitution patterns, such as the corresponding 3-(3-cyanophenyl)-5-carboxylate isomer, would represent different compounds with potentially distinct properties and reactivity profiles.
Properties
IUPAC Name |
ethyl 3-(3-cyanophenyl)-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHMMMKLPOPXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl 2-cyanoacetohydrazide. This intermediate then undergoes cyclization with 3-cyanobenzaldehyde under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Cyclization and Ring Expansion
The triazole core participates in cyclization reactions. For example, under catalytic conditions with TMSCHN₂ (trimethylsilyldiazomethane), it forms fused triazoline derivatives.
Example reaction :
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Substrate : Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate
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Reagent : TMSCHN₂ (2.0 M in diethyl ether)
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Conditions : 0°C → ambient temperature, methanol quench
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Product : Methyl 1,2-bis(isopropoxycarbonyl)-3-isopropyl-5-(3-cyanophenyl)-2,3-dihydro-1H-1,2,4-triazole-3-carboxylate (4r )
This reaction highlights the triazole’s ability to act as a nucleophile in cycloadditions.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylate salts or acids under basic conditions:
| Condition | Product | Yield | Source |
|---|---|---|---|
| NaOH (aqueous) | Sodium 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate | 78–93% | |
| HCl (acidic workup) | 5-(3-Cyanophenyl)-1H-1,2,4-triazole-3-carboxylic acid | – |
Amide Formation
Carboxylate intermediates react with amines to yield amides:
| Amine | Product | Yield | Source |
|---|---|---|---|
| NH₃ | 5-(3-Cyanophenyl)-1H-1,2,4-triazole-3-carboxamide | 82–93% |
Nitrile Reactivity
The 3-cyanophenyl group can be hydrolyzed to carboxylic acids or reduced to amines, though direct examples are not explicitly documented in the provided sources.
Cross-Coupling Reactions
The triazole’s C–H bonds participate in metal-catalyzed cross-couplings. For instance, Rh-catalyzed reactions with epoxides yield dihydroisothiazoles:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Rh catalyst, PCE solvent, 130°C, 10 h | Ethyl 5-(4-cyanophenyl)-3-(cis-3-phenyloxiran-2-yl)isothiazole-4-carboxylate | 79% |
Oxidation and Reduction
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Oxidation : The triazole ring remains stable under mild oxidative conditions, but strong oxidants like tert-butyl hypochlorite convert triazolidines to triazolinediones .
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Reduction : Limited data suggest the nitrile group can be reduced to an amine using H₂/Pd-C, though specific examples are not provided in the sources.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate has shown promising results against various bacterial and fungal strains. Studies indicate that modifications in the triazole ring can enhance the antimicrobial activity, making it a potential candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Properties
Research has demonstrated that triazole derivatives exhibit anti-inflammatory effects. This compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound's structure allows it to interact effectively with these enzymes, potentially leading to the development of new anti-inflammatory drugs .
Cancer Research
The compound has also been evaluated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. This compound's ability to inhibit specific cancer cell lines suggests its potential use in cancer therapeutics .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. This compound can be formulated into agricultural products aimed at protecting crops from fungal infections. Its effectiveness against plant pathogens makes it a valuable addition to integrated pest management strategies .
Herbicides
Research indicates that triazoles can also act as herbicides by inhibiting specific biochemical pathways in plants. This compound may be explored for its herbicidal potential against certain weed species, contributing to sustainable agricultural practices .
Materials Science
Corrosion Inhibitors
Triazole derivatives are recognized for their ability to act as corrosion inhibitors for metals and alloys. This compound can be utilized in coatings or treatments to protect metals from corrosion in aggressive environments. Its effectiveness is attributed to the formation of protective films on metal surfaces .
Polymer Chemistry
In polymer science, triazoles are being investigated for their role in enhancing the properties of polymers. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for various industrial uses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The triazole scaffold’s properties are highly dependent on substituent electronic and steric effects. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., cyano, trifluoromethyl) increase the acidity of the triazole NH proton, enhancing reactivity in nucleophilic substitutions .
- Aromatic substituents (e.g., pyridinyl, cyanophenyl) lower melting points compared to aliphatic groups due to reduced crystal packing efficiency.
- Bulky substituents (e.g., tert-butyl) significantly increase molecular weight and lipophilicity, impacting solubility and bioavailability .
Chemical Reactivity:
Biological Activity
Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 242.23 g/mol
CAS Number: 1284001-05-3
IUPAC Name: this compound
The compound features a triazole ring, a cyano group, and an ester functional group, which contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of precursors such as ethyl cyanoacetate and hydrazine hydrate. The process can be summarized as follows:
- Formation of Ethyl 2-Cyanoacetohydrazide: Reaction of ethyl cyanoacetate with hydrazine hydrate.
- Cyclization: The intermediate undergoes cyclization with 3-cyanobenzaldehyde under acidic conditions to yield the triazole compound.
This synthetic route can be optimized for industrial production by employing continuous flow reactors and high-throughput screening techniques to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of electron-withdrawing groups on the phenyl ring is often correlated with enhanced antimicrobial activity .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes. In vitro assays demonstrated moderate inhibition with IC values ranging from 13.8 to 35.7 µM for various derivatives. Molecular docking studies suggest that these compounds bind effectively to the active site of CA enzymes .
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the triazole ring or substitution patterns on the phenyl group can significantly influence cytotoxicity against cancer cells .
Study on Antimicrobial Activity
A study conducted on a series of triazole derivatives found that those containing a cyano group exhibited enhanced activity against Gram-positive bacteria. The results indicated that modifications at the 5-position of the triazole ring could lead to improved efficacy against resistant strains .
Study on Enzyme Inhibition
In another investigation focused on carbonic anhydrase-II inhibitors, several derivatives were synthesized and tested. This compound showed promising results compared to standard inhibitors like acetazolamide, suggesting its potential as a therapeutic agent in conditions requiring CA modulation .
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Enterococcus faecalis | Varies by derivative |
| Enzyme Inhibition | Moderate inhibition of carbonic anhydrase-II | 13.8 - 35.7 µM |
| Antiproliferative | Cytotoxic effects observed in various cancer cell lines | Varies by derivative |
Q & A
Basic Research Question
- 1H NMR : The ester group (OCH2CH3) appears as a quartet at δ ~4.3 ppm and a triplet at δ ~1.3 ppm. Aromatic protons from the 3-cyanophenyl substituent resonate between δ 7.3–8.0 ppm, with splitting patterns dependent on substitution .
- LC-MS : The molecular ion peak [M+H]+ for the compound (C12H10N4O2) is expected at m/z 249.1. Fragmentation patterns should confirm the triazole ring and cyano group stability under MS conditions .
- Data Cross-Validation : Compare with analogous compounds like ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate (C11H11N3O2, m/z 217.1 ).
What are the predominant side reactions during cyclocondensation, and how can they be minimized?
Advanced Research Question
- Common Side Reactions :
- Mitigation Strategies :
- Use anhydrous solvents (e.g., THF) for cyclocondensation.
- Optimize reagent ratios (1:1.2 acylhydrazide:ethyl carbethoxyformimidate) to drive reaction completion .
How does the electron-withdrawing cyano group influence the triazole ring’s reactivity and supramolecular interactions?
Advanced Research Question
- Electronic Effects : The 3-cyanophenyl group increases the triazole’s electrophilicity, enhancing susceptibility to nucleophilic attack at the C5 position. This is critical for functionalization (e.g., coupling reactions) .
- Crystallographic Insights : Analogous triazoles (e.g., ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate) exhibit planar triazole rings with intermolecular hydrogen bonds involving the ester carbonyl . The cyano group may participate in π-π stacking or dipole interactions, altering solubility and crystallinity .
What methodologies are recommended for resolving contradictions between experimental and computational spectroscopic data?
Advanced Research Question
- Case Study : If experimental NMR shifts deviate from DFT-predicted values:
- Solvent Effects : Simulate spectra using implicit solvent models (e.g., IEFPCM for DMSO) to account for hydrogen bonding .
- Tautomerism Analysis : Verify the dominance of the 1H-1,2,4-triazole tautomer over 4H-forms via variable-temperature NMR .
- X-ray Validation : Single-crystal diffraction (e.g., as used for ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate ) provides unambiguous structural confirmation.
What are effective strategies for synthesizing and characterizing derivatives of this triazole scaffold?
Advanced Research Question
- Derivatization Pathways :
- Characterization : Use HRMS for exact mass validation and 2D NMR (HSQC, HMBC) to assign substituent positions .
How can batch-to-batch variability in purity be addressed during scale-up synthesis?
Advanced Research Question
- Purity Challenges : Trace acylamidrazone intermediates or hydrolyzed by-products may persist.
- Solutions :
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the triazole .
- In-Process Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or inline FTIR to track reaction progress .
What are the limitations of current synthetic protocols for this compound, and how can they be innovatively addressed?
Advanced Research Question
- Limitations :
- Innovations :
- Use ionic liquid solvents to enhance reaction efficiency and reduce hydrolysis .
- Explore microwave-assisted synthesis to reduce reaction time and improve yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
